molecular formula C9H11F3N2O2S B14897296 Ethyl 6-methyl-2-thioxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-2-thioxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14897296
M. Wt: 268.26 g/mol
InChI Key: ABSCIWRCNFXVLM-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-thioxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines This compound is characterized by the presence of a trifluoromethyl group, a thioxo group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-thioxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with thiourea and a trifluoromethyl-substituted aldehyde. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-thioxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to remove the thioxo group, yielding a tetrahydropyrimidine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Various substituted tetrahydropyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methyl-2-thioxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-thioxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thioxo group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 6-methyl-2-thioxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a phenyl group instead of a trifluoromethyl group.

    6-Methyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a nitrile group instead of an ethyl ester group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F3N2O2S

Molecular Weight

268.26 g/mol

IUPAC Name

ethyl 6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H11F3N2O2S/c1-3-16-7(15)5-4(2)13-8(17)14-6(5)9(10,11)12/h6H,3H2,1-2H3,(H2,13,14,17)

InChI Key

ABSCIWRCNFXVLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C(F)(F)F)C

Origin of Product

United States

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